tert-Butyl trans-4-ethynylcyclohexylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-ethynylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTBBJYAWNVCOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl trans-4-ethynylcyclohexylcarbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for versatile and strategically functionalized building blocks is paramount. tert-Butyl trans-4-ethynylcyclohexylcarbamate, a bifunctional molecule featuring a terminal alkyne and a Boc-protected amine on a rigid trans-cyclohexyl scaffold, has emerged as a critical component in the synthesis of complex therapeutic agents. Its unique architecture allows for precise spatial orientation of appended moieties, making it an invaluable tool in the construction of targeted therapies, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl trans-4-ethynylcyclohexylcarbamate, its synthesis, reactivity, and applications, with a particular focus on its role in facilitating the development of next-generation pharmaceuticals.

Core Chemical Properties

tert-Butyl trans-4-ethynylcyclohexylcarbamate, also known by its IUPAC name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate, is a white to off-white solid at room temperature. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the reactive terminal alkyne on a saturated carbocyclic ring defines its chemical utility.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental data for this specific molecule is not extensively published. Therefore, some properties are estimated or inferred from closely related structures.

| Property | Value | Source/Comment |

| CAS Number | 947141-86-8 | [1] |

| Molecular Formula | C₁₃H₂₁NO₂ | [1] |

| Molecular Weight | 223.31 g/mol | [1] |

| Appearance | White to off-white solid | General supplier information |

| Melting Point | Not definitively reported. Expected to be a solid at room temperature based on similar structures. | Data for analogous compounds suggest a melting point in the range of 90-110 °C. |

| Boiling Point | Not reported. | High boiling point expected due to molecular weight and functional groups. |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from the chemical structure and general behavior of similar compounds. |

| Purity | Commercially available with ≥97% purity. | [1] |

Structural and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexyl protons (a series of multiplets in the 1.0-2.2 ppm range), the proton on the nitrogen of the carbamate (a broad singlet), and the acetylenic proton (a singlet around 2.0-2.5 ppm). The trans-diaxial and diequatorial couplings of the cyclohexyl protons would confirm the stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbons of the tert-butyl group (around 28 ppm and 80 ppm for the quaternary carbon), the cyclohexyl ring carbons (in the 25-50 ppm range), the acetylenic carbons (in the 65-85 ppm range), and the carbonyl carbon of the carbamate (around 155 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

-

~2950-2850 cm⁻¹: C-H stretching of the cyclohexyl and tert-butyl groups.

-

~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.

-

~1680-1700 cm⁻¹: C=O stretching of the carbamate.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 223 or 224, respectively. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Synthesis and Manufacturing

The synthesis of tert-Butyl trans-4-ethynylcyclohexylcarbamate can be achieved through several synthetic routes, typically starting from commercially available cyclohexanone derivatives. A common and logical approach involves the protection of an amine functionality followed by the introduction of the ethynyl group.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below, illustrating the key bond disconnections and strategic transformations.

Exemplary Synthetic Protocol

The following is a generalized, step-by-step protocol based on standard organic chemistry transformations. This protocol should be considered a template and may require optimization for specific laboratory conditions.

Step 1: Synthesis of tert-Butyl trans-4-aminocyclohexylcarbamate

This intermediate is often commercially available. If not, it can be synthesized from trans-1,4-cyclohexanediamine by mono-protection of one of the amino groups with di-tert-butyl dicarbonate (Boc₂O).

Step 2: Synthesis of tert-Butyl trans-4-oxocyclohexylcarbamate

The protected diamine can be oxidized to the corresponding ketone using a suitable oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation.

Step 3: Ethynylation of the Ketone

The key step of introducing the alkyne functionality can be achieved via several methods, most commonly through the addition of an acetylide anion to the ketone, followed by dehydration or a one-pot procedure. A common method is the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.

A more direct, alternative route involves:

Protocol: Synthesis from trans-4-Ethynylcyclohexylamine

-

Dissolution: Dissolve trans-4-ethynylcyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure tert-Butyl trans-4-ethynylcyclohexylcarbamate.

Reactivity and Chemical Behavior

The chemical reactivity of tert-Butyl trans-4-ethynylcyclohexylcarbamate is dominated by its two primary functional groups: the terminal alkyne and the Boc-protected amine.

The Terminal Alkyne: A Gateway for Bioconjugation

The terminal alkyne is a highly versatile functional group, primarily utilized in "click chemistry" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent of these, allowing for the efficient and specific formation of a stable 1,2,3-triazole linkage with an azide-containing molecule. This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for biological and medicinal chemistry applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-Butyl trans-4-ethynylcyclohexylcarbamate. While specific toxicology data for this compound is not available, general guidelines for handling similar fine chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl trans-4-ethynylcyclohexylcarbamate is a strategically designed chemical building block with significant utility in modern drug discovery. Its rigid scaffold and orthogonal reactive handles make it an exceptionally valuable tool for the construction of complex molecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. As the quest for more specific and effective therapeutics continues, the importance of such versatile and well-defined molecular components will undoubtedly grow.

References

- (No specific reference for this general introductory st

- (No specific reference for this general introductory st

- (No specific reference for this general introductory st

- (No specific reference for this general introductory st

- Tauseef, M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(20), 14836-14862.

- (No specific reference for this general introductory st

-

Alichem. (n.d.). tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate. Retrieved from [Link]

- (No specific reference for this general introductory st

- (No specific reference for this general introductory st

- (No specific reference for this general introductory st

- (No specific reference for this general introductory st

- (No specific reference for this general introductory st

- (No specific reference for this general introductory st

-

Ningbo Inno Pharmchem Co., Ltd. (2025). PROTAC Linkers: The Key to Targeted Protein Degradation. Retrieved from [Link]

- (No specific reference for this general introductory st

-

National Center for Biotechnology Information. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation. Retrieved from [Link]

Sources

tert-Butyl trans-4-ethynylcyclohexylcarbamate structure and conformation

An In-depth Technical Guide to the Structure and Conformation of tert-Butyl trans-4-ethynylcyclohexylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the structure and conformational behavior of tert-butyl trans-4-ethynylcyclohexylcarbamate, a key building block in modern medicinal chemistry and drug development. By integrating fundamental principles of stereochemistry with empirical data and computational methods, we will elucidate the molecule's preferred three-dimensional arrangement. This document is intended for researchers, scientists, and drug development professionals who utilize conformationally constrained scaffolds to achieve target specificity and optimize pharmacokinetic profiles. We will explore the interplay of the substituents—the sterically demanding N-Boc group and the electronically distinct ethynyl group—on the cyclohexane ring, detailing the causality behind its conformational rigidity. The guide includes detailed protocols for computational and spectroscopic analysis, ensuring a self-validating approach to conformational assignment.

Introduction: The Strategic Importance of Conformational Control

In the rational design of therapeutic agents, controlling the three-dimensional presentation of pharmacophoric elements is paramount. Rigid molecular scaffolds serve as precise frameworks, reducing the entropic penalty upon binding to a biological target and enhancing selectivity. The 1,4-disubstituted cyclohexane ring is a classic example of such a scaffold.

The molecule of interest, tert-butyl trans-4-ethynylcyclohexylcarbamate (IUPAC Name: tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate), combines this reliable scaffold with two functionally critical substituents.[1] The N-tert-butoxycarbonyl (N-Boc) group is a widely used protecting group for amines, notable for its steric bulk and specific chemical stability and lability.[2][3] The ethynyl group is a small, rigid functional group that serves as a versatile handle for further chemical modification, such as in "click chemistry," and can act as a hydrogen bond acceptor or participate in π-stacking interactions.[4] Understanding the conformational preferences of this molecule is crucial for predicting its behavior in subsequent synthetic steps and its interaction with biological systems.

Foundational Principles: The Conformation of Cyclohexane

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize both angle strain (maintaining near-tetrahedral sp³ bond angles) and torsional strain (staggering all C-C bonds).[5] In this chair form, the twelve hydrogen atoms are divided into two distinct sets: six are axial, pointing perpendicular to the ring's plane, and six are equatorial, pointing outwards from the ring's equator.[6]

Cyclohexane undergoes a rapid "ring flip" at room temperature, interconverting between two equivalent chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[7]

When a substituent is present, the two chair conformations are no longer equal in energy. The conformation where the substituent occupies an equatorial position is generally more stable.[8] This preference is due to the avoidance of steric clashes, known as 1,3-diaxial interactions, that occur when a substituent is in the axial position, interacting with the other two axial atoms on the same side of the ring.[9]

Substituent Analysis: Gauging Steric Influence via A-Values

The energetic preference for a substituent to be in the equatorial position is quantified by its conformational free energy, or "A-value." The A-value represents the energy difference (ΔG) between the axial and equatorial conformers.[10] A larger A-value signifies a stronger preference for the equatorial position, indicating a "bulkier" group.

For tert-Butyl trans-4-ethynylcyclohexylcarbamate, we must consider the A-values of both the ethynyl and the N-Boc groups.

| Substituent (X) | A-Value (kcal/mol) | Steric Demand | Reference |

| Ethynyl (-C≡CH) | ~0.2 | Low | [11] |

| Amino (-NH₂) | ~1.2 - 1.8 | Moderate | [11] |

| tert-Butyl (-C(CH₃)₃) | >4.5 | Very High | [11] |

| N-Boc (-NHCO₂tBu) | >4.5 (estimated) | Very High | [10][12] |

Table 1: A-Values for relevant functional groups. The A-value for the N-Boc group is estimated to be at least as large as that of a tert-butyl group due to its similar steric profile.

The ethynyl group, being linear and slender, has a very small A-value, indicating only a slight preference for the equatorial position.[11] In stark contrast, the tert-butyl group has one of the largest known A-values (>4.5 kcal/mol).[10] This massive steric requirement means that a tert-butyl group will almost exclusively occupy an equatorial position, effectively "locking" the cyclohexane ring into a single conformation.[12] The N-Boc group contains a tert-butyl moiety and is therefore also considered an extremely bulky substituent with a very large A-value.

Conformational Equilibrium and the Preferred Structure

In a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This arrangement allows for a conformation where both groups are equatorial (e,e) or, after a ring flip, both are axial (a,a).

Given the A-values in Table 1, the energetic cost of placing the N-Boc group in an axial position is prohibitively high (>4.5 kcal/mol). The cost of placing the ethynyl group in an axial position is minor (~0.2 kcal/mol). The total energy of the di-axial conformer is the sum of these destabilizing interactions, approximately 4.7 kcal/mol higher than the di-equatorial conformer.

Using the equation ΔG = -RT ln(K), an energy difference of 4.7 kcal/mol at room temperature (298 K) corresponds to an equilibrium constant (K) of over 2,500. This means the di-equatorial conformer is favored by a ratio of more than 2500:1, and for all practical purposes, the molecule exists exclusively in the di-equatorial conformation.

Experimental and Computational Verification

Predictive models based on A-values are powerful, but experimental and computational verification is essential for scientific rigor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for conformational analysis of cyclohexane derivatives. The coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them. For protons on a cyclohexane ring, a large coupling (J ≈ 8-13 Hz) is observed for trans-diaxial protons (180° dihedral angle), while smaller couplings (J ≈ 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions.

In the locked di-equatorial conformation of our molecule, the proton at C1 (attached to the N-Boc group) and the proton at C4 (attached to the ethynyl group) are both axial. Therefore, each of these protons should appear as a triplet of triplets (tt) or a complex multiplet with at least two large trans-diaxial coupling constants to the adjacent axial protons. The width of this multiplet is often a clear indicator of an axial proton.

Computational Chemistry

Molecular mechanics and quantum mechanics (ab-initio) methods can calculate the potential energy of different conformers.[13] By building both the di-equatorial and di-axial conformers in a computational chemistry program and performing a geometry optimization, one can obtain their relative energies, providing a quantitative validation of the A-value predictions.

Experimental & Computational Protocols

To ensure a self-validating system, the following protocols are provided.

Protocol 1: Computational Conformational Analysis

Objective: To calculate the energy difference between the di-equatorial and di-axial conformers.

-

Software: Use a molecular modeling program such as Avogadro, Spartan, or Gaussian.

-

Structure Building:

-

Construct the di-equatorial conformer of tert-butyl trans-4-ethynylcyclohexylcarbamate. Ensure the cyclohexane ring is in a perfect chair conformation and both substituents are equatorial.

-

Save this structure.

-

Construct the di-axial conformer. This can be done by inverting the ring of the first structure or building it from scratch.

-

-

Geometry Optimization:

-

Select a suitable computational method. For rapid results, a molecular mechanics force field like MMFF94 is sufficient. For higher accuracy, a quantum mechanical method like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d) is recommended.[13]

-

Perform a full geometry optimization on both the di-equatorial and di-axial structures. This process finds the lowest energy geometry for each starting conformation.

-

-

Energy Calculation:

-

After optimization, record the final electronic energy (or steric energy for molecular mechanics) of each conformer.

-

Calculate the difference: ΔE = E(di-axial) - E(di-equatorial).

-

-

Analysis: The resulting ΔE should be a positive value, confirming the higher energy of the di-axial conformer. Convert the energy from Hartrees (if using quantum mechanics) to kcal/mol to compare with A-values. (1 Hartree ≈ 627.5 kcal/mol).

Protocol 2: ¹H NMR Spectroscopic Analysis

Objective: To confirm the predicted di-equatorial conformation via proton coupling constants.

-

Sample Preparation: Dissolve ~5-10 mg of tert-butyl trans-4-ethynylcyclohexylcarbamate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Ensure adequate signal-to-noise and digital resolution to accurately measure coupling constants.

-

-

Spectral Analysis:

-

Identify Key Signals: Locate the signals for the protons at C1 (HC-N) and C4 (HC-C≡CH). The C1 proton will likely be in the range of 3.4-3.8 ppm, and the C4 proton will be around 2.0-2.5 ppm.

-

Measure Coupling Constants: Analyze the multiplicity of these signals. Look for a multiplet with a large width, indicative of multiple large J-couplings. Specifically, measure the coupling constants to the adjacent protons. The presence of two large couplings (8-13 Hz) for each of these signals confirms their axial orientation, which in turn confirms that the substituents are equatorial.

-

Conclusion

The conformational landscape of tert-butyl trans-4-ethynylcyclohexylcarbamate is dominated by a single, highly stable structure. The immense steric bulk of the N-Boc protecting group acts as a conformational lock, forcing both it and the trans-oriented ethynyl group into equatorial positions on the cyclohexane chair. This prediction, based on the foundational principle of A-values, is readily verifiable through standard computational and NMR spectroscopic techniques. The resulting rigid and well-defined molecular scaffold makes this compound an exceptionally valuable building block for drug discovery, where precise control over molecular geometry is a prerequisite for success.

References

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

-

Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M. College. [Link]

-

Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]

-

Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

-

University of Calgary. Cyclohexane Conformational Analysis. chem.ucalgary.ca. [Link]

-

Algor Cards. (2023). Cyclohexane Conformational Analysis. [Link]

-

Murthy, Y. N., et al. PHYSICAL STUDIES OF CYCLOHEXANE DERIVATIVES. Pramana - Journal of Physics. [Link]

-

International Journal of Engineering Research & Technology. (2014). An Ab-Initio Study on Conformers of Cyclohexane. [Link]

-

Wikipedia. Ethynyl group. [Link]

-

Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

-

PubChem. tert-Butyl trans-4-ethynylcyclohexylcarbamate. [Link]

-

PubChem. Ethynyl radical. [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

PubChem. tert-Butyl {[trans-4-({[(2-{4-[2-(dimethylamino)ethyl]piperidin-1-yl}quinolin-4-yl)carbonyl]amino}methyl)cyclohexyl]methyl}carbamate. [Link]

-

University of Wisconsin-Madison. Table of A-Values. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

Sources

- 1. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Ethynyl group - Wikipedia [en.wikipedia.org]

- 5. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ijert.org [ijert.org]

Topic: Synthesis and Purification of tert-Butyl trans-4-ethynylcyclohexylcarbamate

An In-Depth Technical Guide for Drug Development Professionals

Abstract

tert-Butyl trans-4-ethynylcyclohexylcarbamate (CAS 947141-86-8) is a valuable bifunctional building block in modern medicinal chemistry and drug development.[1][2] Its rigid cyclohexyl scaffold, combined with an orthogonal protecting group strategy—a stable tert-butoxycarbonyl (Boc) protected amine and a reactive terminal alkyne—makes it an ideal linker for constructing complex molecular architectures, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The terminal alkyne is primed for highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this key intermediate, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a robust and reproducible outcome.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule hinges on the efficient formation of a terminal alkyne from a suitable carbonyl precursor. The most direct and reliable method for this one-carbon homologation is the conversion of an aldehyde. Our retrosynthetic strategy therefore disconnects the alkyne C-C triple bond, identifying tert-butyl trans-4-formylcyclohexylcarbamate as the key precursor. This aldehyde is a stable, commercially available starting material, making it an ideal entry point for a scalable and efficient synthesis.[3][4][5]

The transformation of the aldehyde to the terminal alkyne will be accomplished using the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. This choice is deliberate; while the classic Seyferth-Gilbert protocol is effective, it requires a strong, non-nucleophilic base like potassium tert-butoxide at low temperatures.[6] The Ohira-Bestmann variant utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, which can be activated in situ under much milder basic conditions (e.g., K₂CO₃ in methanol), enhancing functional group tolerance and operational simplicity.[6]

Synthetic Workflow Overview

The overall process is a two-stage sequence involving the chemical transformation followed by a multi-step purification protocol designed to achieve high purity suitable for downstream applications.

References

- 1. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]

- 5. rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate | C12H21NO3 | CID 11020615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to tert-Butyl trans-4-ethynylcyclohexylcarbamate: A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl trans-4-ethynylcyclohexylcarbamate, a bifunctional building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Identifiers and Chemical Structure

tert-Butyl trans-4-ethynylcyclohexylcarbamate is a molecule featuring a cyclohexane ring scaffold, a terminal alkyne, and a Boc-protected amine. This unique combination of functional groups makes it a versatile linker for covalent conjugation strategies in medicinal chemistry.

Table 1: Core Identifiers for tert-Butyl trans-4-ethynylcyclohexylcarbamate

| Identifier | Value | Source(s) |

| CAS Number | 947141-86-8 | [1][2][3] |

| Molecular Formula | C₁₃H₂₁NO₂ | [1][2][3] |

| Molecular Weight | 223.31 g/mol | [1][3] |

| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [2] |

| Canonical SMILES | C#CC1CCC(NC(=O)OC(C)(C)C)CC1 | [2] |

| Synonyms | trans-N-Boc-4-ethynylcyclohexanamine, tert-Butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [1][3] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of this molecule is crucial for its effective use in synthesis and purification.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | [4] |

| Color | Off-white | [4] |

| Melting Point | 105 - 109 °C | Data for the related compound tert-butyl carbamate.[4] Specific data for the title compound is not readily available. |

| Solubility | Soluble in common organic solvents like dichloromethane, THF, and DMF. | Inferred from typical reaction conditions. |

| Storage | Store at room temperature under a nitrogen atmosphere. | [3] |

Spectroscopic Data

Definitive characterization relies on spectroscopic analysis. While a publicly available, peer-reviewed spectrum for this specific compound is elusive, the expected spectral features are well-understood based on its structure.

-

¹H NMR: Key signals would include a singlet for the tert-butyl group protons (~1.4 ppm), a multiplet for the cyclohexyl protons, a signal for the N-H proton of the carbamate, and a characteristic signal for the acetylenic proton.

-

¹³C NMR: Expected signals would correspond to the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the carbons of the cyclohexane ring, and the two sp-hybridized carbons of the alkyne.

-

FTIR: The infrared spectrum would be characterized by a sharp, weak absorption for the C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹), and an N-H stretch (~3300-3400 cm⁻¹).[5]

Synthesis of tert-Butyl trans-4-ethynylcyclohexylcarbamate

The synthesis of this molecule can be approached from commercially available starting materials, such as tert-butyl (4-oxocyclohexyl)carbamate. A common and effective strategy involves a two-step process: conversion of the ketone to a dibromoalkene via the Corey-Fuchs reaction, followed by elimination to form the terminal alkyne.[6][7][8][9]

Proposed Synthetic Pathway

Caption: Proposed synthesis of tert-butyl trans-4-ethynylcyclohexylcarbamate.

Experimental Protocol: Corey-Fuchs Reaction and Elimination

This protocol is a representative procedure based on established methodologies for the Corey-Fuchs reaction.[6][7][8]

Step 1: Synthesis of tert-Butyl (trans-4-(2,2-dibromovinyl)cyclohexyl)carbamate

-

To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq.) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the dibromoalkene intermediate.

Step 2: Synthesis of tert-Butyl trans-4-ethynylcyclohexylcarbamate

-

Dissolve the dibromoalkene intermediate from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.1 eq., typically as a solution in hexanes) to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl trans-4-ethynylcyclohexylcarbamate.

Applications in Drug Development: A Bifunctional Linker

The true utility of tert-butyl trans-4-ethynylcyclohexylcarbamate lies in its bifunctional nature. The terminal alkyne provides a handle for "click" chemistry or Sonogashira coupling, while the Boc-protected amine can be deprotected to reveal a primary amine for amide bond formation or other nucleophilic reactions. This makes it an ideal component for constructing more complex molecules, most notably PROTACs.[8][10][11]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12][13] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. tert-Butyl trans-4-ethynylcyclohexylcarbamate serves as a rigid and versatile component of this linker.

Caption: General structure of a PROTAC featuring the linker.

Key Reactions for Linker Elongation and Conjugation

"Click chemistry" provides a highly efficient and bio-orthogonal method for forming a stable triazole linkage.[2][6][14][15][16] The terminal alkyne of tert-butyl trans-4-ethynylcyclohexylcarbamate readily reacts with an azide-functionalized molecule (e.g., an E3 ligase ligand or a target protein ligand with an azide handle).

Representative CuAAC Protocol:

-

In a suitable vial, dissolve tert-butyl trans-4-ethynylcyclohexylcarbamate (1.0 eq.) and the azide-containing reaction partner (1.0-1.2 eq.) in a solvent system such as a mixture of t-butanol and water.

-

To this solution, add a freshly prepared solution of sodium ascorbate (0.1-0.3 eq.) in water.

-

Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in water.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole product by flash column chromatography.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][17][18] This reaction is invaluable for attaching the cyclohexylalkyne moiety to an aromatic or heteroaromatic core of a drug molecule.

Representative Sonogashira Coupling Protocol:

-

To a degassed solution of the aryl/vinyl halide (1.0 eq.), tert-butyl trans-4-ethynylcyclohexylcarbamate (1.2-1.5 eq.), and a copper(I) co-catalyst such as CuI (0.05-0.1 eq.) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.).

-

Add a suitable base, typically an amine like triethylamine or diisopropylethylamine, which can also serve as the solvent.

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the coupled product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl trans-4-ethynylcyclohexylcarbamate.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictograms | GHS07 (Exclamation Mark) | |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [7] |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. | [7] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are mandatory. Work in a well-ventilated fume hood. | [4][7] |

| First Aid Measures | If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Rinse mouth. Get medical advice/attention. | [4][7] |

| Incompatible Materials | Strong oxidizing agents. | [4] |

Conclusion

tert-Butyl trans-4-ethynylcyclohexylcarbamate is a valuable and versatile building block in modern medicinal chemistry. Its well-defined stereochemistry and orthogonal functional groups provide a reliable platform for constructing complex molecules, particularly in the rapidly evolving field of targeted protein degradation. The synthetic routes and reaction protocols outlined in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors. As with all chemical syntheses, appropriate safety measures and experimental optimization are paramount for successful and safe execution.

References

- Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into acetylenes. Tetrahedron Letters, 13(36), 3769–3772.

-

RBNAinfo. (2018, November 20). Safety Data Sheet. [Link]

- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(24), 19755-19760.

-

ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

-

PubChem. tert-Butyl trans-4-ethynylcyclohexylcarbamate. [Link]

-

NIST. tert-Butyl carbamate. [Link]

- Google Patents. CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.

-

Jena Bioscience. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

- Testa, A., Hughes, S. J., Lucas, X., Wright, J. E., & Ciulli, A. (2020). Structure‐Based Design of a Macrocyclic PROTAC.

- Google Patents.

- Wang, Z., et al. (2018). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC advances, 8(59), 33857-33864.

- Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of organic chemistry, 78(7), 3170-3175.

-

PubChem. tert-Butyl N-[(4-formylcyclohexyl)methyl]carbamate. [Link]

-

ChemRxiv. Structure-Based Design of a Macrocyclic PROTAC. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

Chegg. Solved Analyze the 1H-NMR and 13C-NMR spectra of the main. [Link]

- Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(10), e1900336.

-

ResearchGate. Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate,.... [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 5. tert-Butyl carbamate [webbook.nist.gov]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 9. synarchive.com [synarchive.com]

- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 11. tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI Blog [oreateai.com]

- 14. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 15. tert-Butyl trans-4-ethynylcyclohexylcarbamate | C13H21NO2 | CID 57538360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis of 1-(tert-Butyl) 4-Methyl (1 R,2 S,4 R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 18. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide on tert-Butyl trans-4-ethynylcyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-Butyl trans-4-ethynylcyclohexylcarbamate, a key building block in medicinal chemistry and organic synthesis. The document elucidates its fundamental chemical properties, including its molecular formula and weight, and presents its chemical structure. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical research, offering critical data and structural information to facilitate its application in complex synthetic pathways.

Core Chemical Identity

tert-Butyl trans-4-ethynylcyclohexylcarbamate is a bifunctional molecule featuring a carbamate-protected amine on a cyclohexane ring, which also bears an ethynyl group. This unique combination of functional groups makes it a valuable synthon for introducing a cyclohexyl scaffold with a reactive alkyne handle, particularly in the construction of complex molecular architectures and active pharmaceutical ingredients (APIs).

A thorough understanding of its basic molecular properties is the cornerstone of its effective utilization in any synthetic endeavor. The following table summarizes the key identifiers and quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C13H21NO2 | [1] |

| Molecular Weight | 223.31 g/mol | [2] |

| CAS Number | 947141-86-8 | [1] |

| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [1] |

| Synonyms | tert-Butyl trans-N-(4-ethynylcyclohexyl)carbamate, trans-1-(Boc-amino)-4-ethynylcyclohexane | [2] |

The molecular formula, C13H21NO2, and a molecular weight of approximately 223.32 g/mol are foundational to all stoichiometric calculations in reaction planning.[1] The trans configuration of the substituents on the cyclohexane ring is a critical stereochemical feature that influences the three-dimensional shape of the molecule and, consequently, its interactions in biological systems or its role in stereoselective synthesis.

Structural Elucidation and Visualization

The chemical structure of tert-Butyl trans-4-ethynylcyclohexylcarbamate dictates its reactivity and utility. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. The terminal alkyne (ethynyl group) is a versatile functional handle for a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions.

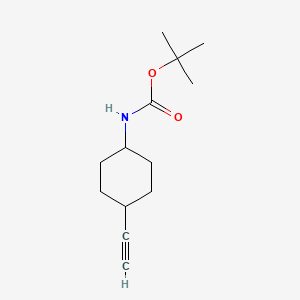

To provide a clear visual representation of its molecular architecture, the following diagram illustrates the connectivity of atoms and the key functional groups.

Figure 1. Chemical structure of tert-Butyl trans-4-ethynylcyclohexylcarbamate.

Applications in Synthesis and Drug Discovery

The dual functionality of tert-Butyl trans-4-ethynylcyclohexylcarbamate makes it an attractive building block in the synthesis of a diverse range of chemical entities.

-

Linker Chemistry: The ethynyl group serves as a convenient point of attachment for linkers used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The cyclohexyl scaffold provides rigidity and a defined spatial orientation.

-

Fragment-Based Drug Discovery (FBDD): As a fragment, it can be used to explore the chemical space around a biological target. The alkyne can be elaborated through various coupling reactions to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

-

Scaffold Hopping: The trans-substituted cyclohexane core can be employed as a bioisostere for other cyclic systems, such as aromatic rings, to improve physicochemical properties like solubility and metabolic stability.

Conclusion

tert-Butyl trans-4-ethynylcyclohexylcarbamate is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure, characterized by the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol , combined with the orthogonal reactivity of its protected amine and terminal alkyne, provides chemists with a powerful tool for the construction of complex and biologically active molecules. This guide has provided the core technical details necessary for its effective incorporation into synthetic and drug discovery programs.

References

-

PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | C13H23NO3 | CID 15408001. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl trans-4-ethynylcyclohexylcarbamate

Introduction

tert-Butyl trans-4-ethynylcyclohexylcarbamate, a bifunctional molecule incorporating a Boc-protected amine and a terminal alkyne, is a valuable building block in medicinal chemistry and drug development. Its unique architecture allows for its integration into complex molecular scaffolds, often serving as a linker or a key pharmacophoric element. The trans-stereochemistry of the cyclohexane ring provides a rigid and well-defined spatial orientation of the functional groups, which is crucial for designing molecules with specific binding properties.

The successful application of this compound in multi-step syntheses and formulation development is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive overview of these characteristics, offering field-proven insights and detailed experimental protocols to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl trans-4-ethynylcyclohexylcarbamate is presented below.

| Property | Value | Source |

| Molecular Formula | C13H21NO2 | [1][2] |

| Molecular Weight | 223.31 g/mol | [2] |

| CAS Number | 947141-86-8 | [1] |

| Appearance | White to off-white solid (typical) | General knowledge |

| IUPAC Name | tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate | [1] |

Solubility Profile

The solubility of tert-Butyl trans-4-ethynylcyclohexylcarbamate is dictated by the interplay between its nonpolar cyclohexane and tert-butyl groups and the more polar carbamate and ethynyl functionalities. The presence of the bulky, nonpolar Boc group generally increases the lipophilicity of the molecule, favoring solubility in organic solvents.[3]

Qualitative and Quantitative Solubility

While specific quantitative solubility data is not extensively available in the public domain, a general understanding of its solubility can be inferred from its structural components. The following table provides an expected solubility profile in common laboratory solvents. It is crucial to experimentally determine the precise solubility for specific applications.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility | Rationale |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Good solvent for many Boc-protected compounds.[4] |

| Chloroform | CHCl₃ | 4.1 | High | Similar to DCM, effective for dissolving nonpolar to moderately polar organic molecules.[4] |

| Methanol (MeOH) | CH₃OH | 5.1 | Moderate to High | The polar hydroxyl group can interact with the carbamate moiety. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | Moderate | Similar to methanol, but slightly less polar. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | High | A versatile solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High | A good solvent for many carbamates. |

| Acetonitrile (MeCN) | C₂H₃N | 5.8 | Moderate | A polar aprotic solvent that can dissolve a range of compounds. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High | A highly polar aprotic solvent, effective for many organic molecules. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High | A strong polar aprotic solvent, often used for compounds with poor solubility.[4] |

| Water | H₂O | 10.2 | Low | The molecule's significant nonpolar character limits its aqueous solubility. |

| Hexanes | C₆H₁₄ | 0.1 | Moderate to Low | The nonpolar nature of hexanes will interact with the cyclohexane and Boc groups, but the polar carbamate may limit high solubility. |

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a reliable method for determining the solubility of tert-Butyl trans-4-ethynylcyclohexylcarbamate in a chosen solvent.

Materials:

-

tert-Butyl trans-4-ethynylcyclohexylcarbamate

-

Selected solvent of analytical grade

-

Vials with tight-fitting caps

-

Analytical balance

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Sample Preparation: Add an excess amount of tert-Butyl trans-4-ethynylcyclohexylcarbamate to a vial to ensure a saturated solution at equilibrium.

-

Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a pre-calibrated HPLC or GC method.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

Stability Profile

The chemical stability of tert-Butyl trans-4-ethynylcyclohexylcarbamate is primarily influenced by the lability of the Boc protecting group and the reactivity of the terminal alkyne.

Degradation Pathways

The principal degradation pathways for this molecule are hydrolysis of the carbamate and oxidation of the alkyne.

-

Acid-Catalyzed Hydrolysis (Deprotection): The tert-butyloxycarbonyl (Boc) group is well-known for its lability under acidic conditions.[3] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. This is the most common method for Boc deprotection, often using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][5]

-

Thermal Decomposition: While generally stable at moderate temperatures, the Boc group can be cleaved at elevated temperatures, even in the absence of an acid catalyst.[6][7] This process is typically slower than acid-catalyzed deprotection and may require temperatures well above ambient.[7][8]

-

Oxidative Cleavage of the Alkyne: The terminal alkyne is susceptible to oxidation.[9][10] Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, leading to the formation of a carboxylic acid and carbon dioxide.[11][12] Milder oxidation conditions may yield other products.

Caption: Potential degradation pathways for tert-Butyl trans-4-ethynylcyclohexylcarbamate.

Stability Under Common Laboratory Conditions

-

Basic Conditions: The Boc group is stable to basic conditions, making it compatible with reactions involving strong bases like NaOH or KOH.[3]

-

Nucleophiles: It is generally unreactive towards common nucleophiles.[3]

-

Catalytic Hydrogenation: The Boc group is stable under conditions typically used for the cleavage of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[3]

Experimental Protocol for Stability Assessment

This workflow outlines a systematic approach to evaluating the stability of tert-Butyl trans-4-ethynylcyclohexylcarbamate under various stress conditions.

Materials:

-

tert-Butyl trans-4-ethynylcyclohexylcarbamate

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Oxidizing agent (e.g., hydrogen peroxide solution)

-

High-purity water

-

Organic solvents (e.g., methanol, acetonitrile)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Hydrolytic Stability: Add an aliquot of the stock solution to separate vials containing buffers of different pH values. Incubate at a set temperature (e.g., 40°C).

-

Oxidative Stability: Add an aliquot of the stock solution to a vial containing a solution of an oxidizing agent. Incubate at room temperature.

-

Thermal Stability: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solid sample and a solution of the compound to controlled light conditions in a photostability chamber.

-

-

Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point. Identify and, if possible, characterize any major degradation products using techniques like LC-MS.

Caption: Experimental workflow for assessing the stability of the compound.

Analytical Methods for Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and stability of tert-Butyl trans-4-ethynylcyclohexylcarbamate.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the compound in stability studies. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a common starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The spectra will show characteristic signals for the tert-butyl group, the cyclohexane ring protons, the carbamate NH, and the acetylenic proton.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify impurities and degradation products by their mass-to-charge ratio.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present, with characteristic absorptions for the N-H and C=O of the carbamate, and the C≡C and ≡C-H of the terminal alkyne.

Conclusion

A comprehensive understanding of the solubility and stability of tert-Butyl trans-4-ethynylcyclohexylcarbamate is fundamental to its successful application in research and development. This guide has provided a detailed overview of these properties, including expected solubility in common solvents, potential degradation pathways, and robust experimental protocols for their evaluation. By leveraging this information, researchers can optimize reaction conditions, develop appropriate analytical methods, and ensure the integrity of this valuable chemical building block throughout their synthetic and formulation endeavors.

References

-

Oxidative Cleavage of Alkynes - Chemistry LibreTexts. (2024). Retrieved from [Link][9]

-

Oxidation of Alkynes - Chemistry LibreTexts. (2020). Retrieved from [Link][10]

-

Oxidative Cleavage of Alkynes | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link][14]

-

Oxidative Cleavage of Alkynes - OpenOChem Learn. (n.d.). Retrieved from [Link][11]

-

tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem. (n.d.). Retrieved from [Link][15]

-

Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation - Master Organic Chemistry. (2025). Retrieved from [Link][12]

-

Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link][13]

-

Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024). Retrieved from [Link][8]

-

tert-Butyl trans-4-ethynylcyclohexylcarbamate | C13H21NO2 | CID 57538360 - PubChem. (n.d.). Retrieved from [Link][16]

-

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem. (n.d.). Retrieved from [Link][17]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Retrieved from [Link][6]

-

Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link][7]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate. (n.d.). Retrieved from [Link][2]

-

1-Tert-butyl-4-ethynylcyclohexane | C12H20 | CID 10487233 - PubChem. (n.d.). Retrieved from [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. (n.d.). Retrieved from [Link][5]

-

Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate - Chem-Impex. (n.d.). Retrieved from [Link]

-

tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | C13H23NO3 | CID - PubChem. (n.d.). Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(4-formylcyclohexyl_methyl_carbamate]([Link]

-

Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH. (n.d.). Retrieved from [Link]

-

cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines - ResearchGate. (n.d.). Retrieved from [Link]

-

4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem. (n.d.). Retrieved from [Link]

-

4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem. (n.d.). Retrieved from [Link]

-

New branches in the degradation pathway of monochlorocatechols by Aspergillus nidulans: A metabolomics analysis - OUCI. (n.d.). Retrieved from [Link]

-

A New 4-Nitrotoluene Degradation Pathway in a Mycobacterium Strain - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]

- 2. labsolu.ca [labsolu.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. nbinno.com [nbinno.com]

- 14. fiveable.me [fiveable.me]

- 15. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tert-Butyl trans-4-ethynylcyclohexylcarbamate | C13H21NO2 | CID 57538360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of a Key PROTAC Linker: A Technical Guide to tert-Butyl trans-4-ethynylcyclohexylcarbamate

Introduction

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery.[1][2] These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is far from a passive spacer; its length, rigidity, and vectoral properties are critical determinants of the ternary complex stability and, ultimately, the degradation efficacy.[3][4]

This in-depth technical guide focuses on a particularly valuable building block for PROTAC synthesis: tert-Butyl trans-4-ethynylcyclohexylcarbamate . We will delve into its commercial availability, purity standards, and the analytical methodologies required to ensure its quality. Furthermore, we will explore its synthesis, potential impurities, and its application in the construction of PROTACs, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this versatile linker.

Commercial Availability and Purity Specifications

tert-Butyl trans-4-ethynylcyclohexylcarbamate is readily available from a variety of chemical suppliers. The standard purity offered by most vendors is typically ≥97%.[5][6] For many applications in early-stage drug discovery and linker library synthesis, this purity level is often sufficient. However, for more advanced studies, such as in vivo experiments or the synthesis of clinical candidates, a higher purity grade may be necessary. It is advisable to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity and the methods used for its determination.

Table 1: Typical Product Specifications for tert-Butyl trans-4-ethynylcyclohexylcarbamate

| Parameter | Typical Value |

| CAS Number | 947141-86-8 |

| Molecular Formula | C₁₃H₂₁NO₂ |

| Molecular Weight | 223.31 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC/NMR) | ≥97% |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis and Potential Impurities

A common and logical synthetic route to tert-Butyl trans-4-ethynylcyclohexylcarbamate involves a two-step process starting from the commercially available tert-butyl trans-4-formylcyclohexylcarbamate. This approach leverages well-established and high-yielding reactions for the conversion of an aldehyde to a terminal alkyne.

dot

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. chempep.com [chempep.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]

This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for tert-butyl trans-4-ethynylcyclohexylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the systematic naming of this molecule and related structures, ensuring clarity and precision in scientific communication.

Core Principles of IUPAC Nomenclature

The systematic naming of organic compounds by IUPAC is a rule-based system designed to provide a unique and unambiguous name for any given structure. The process involves identifying the principal functional group, the parent hydrocarbon framework, and all substituents, which are then assembled into a name following a specific order.

Prioritization of Functional Groups

When a molecule contains multiple functional groups, a priority system determines which group defines the suffix of the name.[1][2][3][4] The highest priority group is designated as the principal functional group, while others are named as prefixes.[5] For the structures discussed herein, the carbamate group is central. Carbamates are esters of carbamic acid (H₂NC(=O)OH) or N-substituted carbamic acids.[6][7] In the IUPAC hierarchy, esters, and by extension carbamates, have higher priority than alkynes, which in turn have higher priority than alkyl groups.[1]

Identification of the Parent Structure

The parent structure is the longest continuous carbon chain or the main ring system that contains the principal functional group.[8] For the target molecule, the core is a cyclohexane ring.

Deconstruction and Systematic Naming of tert-Butyl trans-4-ethynylcyclohexylcarbamate

To derive the systematic IUPAC name, the molecule is broken down into its fundamental components: the carbamate functional group, the cyclohexane ring, the ethynyl substituent, and the stereochemistry.

A chemical supplier provides the IUPAC name as tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate.[9]

The Carbamate Moiety

The core functional group is a carbamate, specifically an ester of an N-substituted carbamic acid.[6][7][10] The structure is R₂NC(=O)OR', where:

-

R' is the tert-butyl group attached to the oxygen.

-

The nitrogen atom is substituted with a 4-ethynylcyclohexyl group.

According to IUPAC rules for naming esters, the name of the alkyl group attached to the oxygen (tert-butyl) is the first part of the name, written as a separate word.[4]

The Cyclohexane Core and its Substituents

The parent ring is a cyclohexane. It has two substituents:

-

An ethynyl group (-C≡CH)

-

A carbamate nitrogen (-NH-C(=O)O-t-Bu)

The numbering of the cyclohexane ring begins at one of the substituted carbons and proceeds in a direction that gives the other substituent the lowest possible number. In this 1,4-disubstituted cyclohexane, the numbering can start at either substituent and will result in the other being at position 4.

The choice of which substituent is at position 1 is determined by alphabetical order of the substituent names.

-

The ethynyl group is named as a prefix: ethynyl .

-

The carbamate group, when the cyclohexane is the parent hydride, is named as a substituent on the nitrogen of the carbamic acid ester. The entire substituent attached to the nitrogen is the 4-ethynylcyclohexyl group.

Therefore, the name is constructed as: tert-butyl (4-ethynylcyclohexyl)carbamate.

Stereochemistry: The trans and (1r,4r) Designation

The term trans indicates that the two substituents on the cyclohexane ring are on opposite sides of the ring's plane.[11][12][13] In the context of IUPAC nomenclature for substituted monocycles, the stereochemical relationships can be more precisely described using the cis/trans notation in conjunction with locants.[14] For disubstituted cyclohexanes, trans signifies that one substituent is in an axial position while the other is equatorial, or both are in equatorial positions in a chair conformation, but on opposite faces of the ring.

A more rigorous method for describing stereochemistry in cyclic systems is the Cahn-Ingold-Prelog (CIP) system, which can lead to descriptors like (1r,4r). In this system, 'r' refers to a reference group. For a 1,4-disubstituted cyclohexane, if both substituents are on the same side of the ring, it would be designated cis. If they are on opposite sides, it is trans. The (1r,4r) designation for a 1,4-disubstituted cyclohexane indicates a trans relationship between the substituents.[14]

Thus, the full, unambiguous IUPAC name is: tert-butyl trans-(4-ethynylcyclohexyl)carbamate or, using the more formal stereochemical descriptor, tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate .[9]

Nomenclature of Related Structures

Understanding the principles applied to the target molecule allows for the systematic naming of structurally related compounds.

Variation in the Ester Group

If the tert-butyl group is replaced by another alkyl group, for instance, an ethyl group, the name changes accordingly.

-

Structure: Ethyl trans-4-ethynylcyclohexylcarbamate

-

IUPAC Name: Ethyl trans-(4-ethynylcyclohexyl)carbamate

Variation in the Alkyne Substituent

If the ethynyl group is modified, for example, to a prop-1-yn-1-yl group, the name reflects this change. Alkynes are named by replacing the "-ane" suffix of the corresponding alkane with "-yne".[15][16][17]

-

Structure: tert-Butyl trans-4-(prop-1-yn-1-yl)cyclohexylcarbamate

-

IUPAC Name: tert-butyl trans-(4-(prop-1-yn-1-yl)cyclohexyl)carbamate

Variation in Stereochemistry

The cis isomer, where both substituents are on the same side of the cyclohexane ring, would be named accordingly.[11][12][13]

-

Structure: tert-Butyl cis-4-ethynylcyclohexylcarbamate

-

IUPAC Name: tert-butyl cis-(4-ethynylcyclohexyl)carbamate or tert-butyl ((1s,4r)-4-ethynylcyclohexyl)carbamate

Visualization of the Nomenclature Process

The logical steps for naming tert-Butyl trans-4-ethynylcyclohexylcarbamate can be visualized as a workflow.

Caption: Workflow for the systematic IUPAC naming of the target molecule.

Summary of Nomenclature Rules

The following table summarizes the key IUPAC rules and their application to the target molecule.

| Rule Category | Specific Rule | Application to tert-Butyl trans-4-ethynylcyclohexylcarbamate |

| Functional Group Priority | Esters (Carbamates) > Alkynes | The carbamate determines the parent name. |

| Parent Structure | The main ring containing the principal functional group. | Cyclohexane is the parent ring. |

| Numbering | Assign lowest locants to substituents. | 1,4-disubstitution. |

| Substituent Naming | Alphabetical order for prefixes. | "Ethynyl" and the group attached to the carbamate nitrogen. |

| Ester Naming | The alkyl group on the oxygen is named first as a separate word. | "tert-butyl" |

| Stereochemistry | cis/trans or Cahn-Ingold-Prelog (r/s) descriptors. | "trans" or "(1r,4r)" to denote relative stereochemistry. |

References

-

Chemistry Steps. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Available from: [Link]

-

eGyanPro. IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. Available from: [Link]

-

Unacademy. Key Notes on Nomenclature of Alkynes. Available from: [Link]

-

JoVE. Nomenclature of Alkynes. Available from: [Link]

-

Vedantu. Functional Groups in Organic Chemistry: Types & Examples. Available from: [Link]

-

eGPAT. Priority order of functional groups in IUPAC nomenclature. 2017. Available from: [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. Available from: [Link]

-

Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. 2024. Available from: [Link]

-

Chemistry LibreTexts. Nomenclature of Alkynes. 2023. Available from: [Link]

-

Khan Academy. Alkyne nomenclature. Available from: [Link]

-

IUPAC. Compendium of Chemical Terminology. carbamates. Available from: [Link]

-

Michigan State University. Stereoisomers. Available from: [Link]

-

IUPAC. Compendium of Chemical Terminology. carbamates (C00803). Available from: [Link]

-

ACD/Labs. R-7.1.1 cis and trans Isomers. Available from: [Link]

-

Chemistry Stack Exchange. IUPAC naming of 1,2-disubstituted cyclohexane derivative. 2018. Available from: [Link]

-

Chemistry LibreTexts. Stereoisomers. 2023. Available from: [Link]

-

YouTube. Simplest way to name cycloalkanes | IUPAC nomenclature For BS MSc and FSc students. 2020. Available from: [Link]

-

PubChem. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. Available from: [Link]

-

Wikipedia. Cis–trans isomerism. Available from: [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. p-6 applications to specific classes of compounds. Available from: [Link]

-

IUPAC. RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. Available from: [Link]

-

YouTube. IUPAC Nomenclature of Cyclic Compounds. 2015. Available from: [Link]

-

Wikipedia. Carbamate. Available from: [Link]

-

MIT OpenCourseWare. 5.12 Naming Naming Cycloalkanes. Available from: [Link]

-

PubChem. tert-Butyl trans-4-ethynylcyclohexylcarbamate. Available from: [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. Available from: [Link]

-

Knight Chemicals Online. tert-butyl (4-(2-tosylhydrazineyl)cyclohexyl)carbamate. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. egpat.com [egpat.com]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. goldbook.iupac.org [goldbook.iupac.org]

- 8. IUPAC Rules [chem.uiuc.edu]

- 9. tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate 97% | CAS: 947141-86-8 | AChemBlock [achemblock.com]

- 10. Carbamate - Wikipedia [en.wikipedia.org]

- 11. Stereoisomers [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 14. acdlabs.com [acdlabs.com]

- 15. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]

- 16. Key Notes on Nomenclature of Alkynes [unacademy.com]

- 17. Video: Nomenclature of Alkynes [jove.com]

An In-Depth Technical Guide to tert-Butyl trans-4-ethynylcyclohexylcarbamate: A Key Bifunctional Linker in Modern Drug Discovery

Introduction